Stannic antimonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ion Exchanger:

One of the most promising areas of research for stannic antimonate lies in its ability to act as an inorganic ion exchanger. Due to its specific crystal structure, stannic antimonate can selectively bind and exchange certain ions in solution. Research has shown its effectiveness in removing toxic heavy metals like lead, cadmium, and mercury from water []. Studies have also explored its potential for separating radioactive isotopes, making it valuable in nuclear waste management [].

Catalyst:

Stannic antimonate exhibits catalytic properties, meaning it can accelerate chemical reactions without being consumed itself. Researchers are investigating its potential as a catalyst for various reactions, including the conversion of biomass into biofuels and the synthesis of fine chemicals.

Radiation Stability:

Stannic antimonate shows remarkable resistance to radiation damage. Studies have investigated the effects of gamma radiation on the material's structure and ion exchange properties. Even after exposure to high doses of radiation, stannic antimonate retains its functionality, making it a potential candidate for use in radioactive environments [].

Sensor Material:

The unique properties of stannic antimonate make it a potential candidate for developing new types of sensors. Research suggests it could be used to detect specific ions in solution due to its ability to selectively bind them. Additionally, its electrical conductivity properties might be useful in designing gas sensors.

Other Applications:

Scientific exploration of stannic antimonate is ongoing, with researchers investigating its potential applications in areas such as:

- Flame retardants

- Battery materials

- Photocatalysis

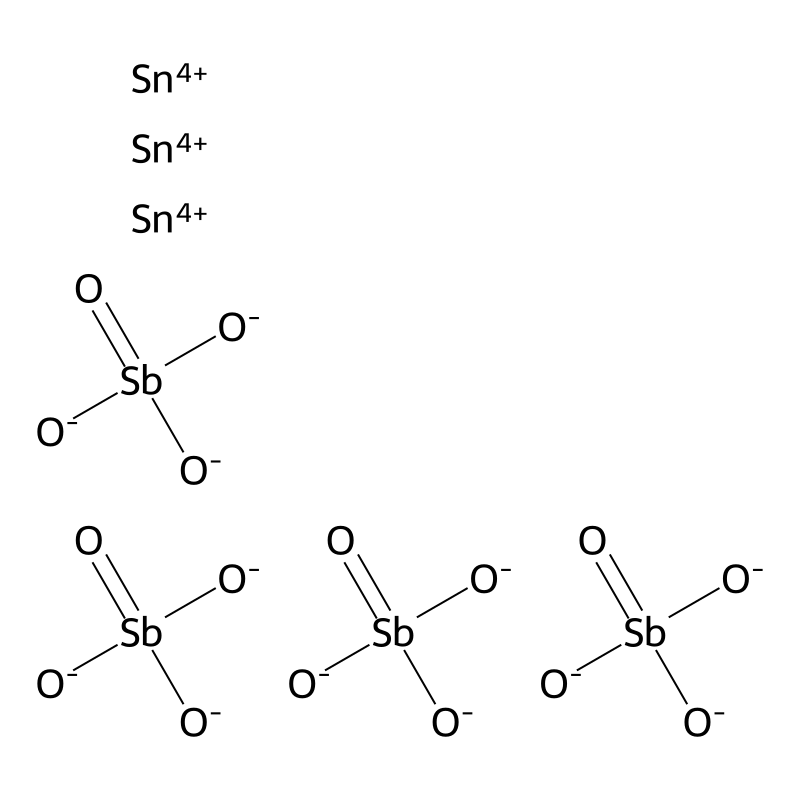

Stannic antimonate is an inorganic compound represented by the molecular formula . It is classified as a binary oxide and is notable for its unique properties, including thermal stability and good ion exchange capacity. This compound has garnered interest in various fields due to its potential applications as an inorganic ion exchanger, particularly in analytical chemistry and material science . Stannic antimonate typically exhibits a polymeric structure characterized by metal-oxygen-antimony linkages, similar to other antimonate compounds .

The biological activity of stannic antimonate is primarily linked to its interactions with metal ions. The antimony component can influence microbial processes, although specific biological effects are less documented compared to its chemical applications. Its ion exchange properties may also play a role in environmental biochemistry, particularly in the removal of heavy metals from contaminated water sources .

Stannic antimonate can be synthesized through various methods, often involving the combination of stannic oxide and antimony pentoxide under controlled conditions. Different synthesis approaches have been explored to optimize the ion exchange capacity of the resulting material. For example, five samples of stannic antimony silicate have been synthesized, with the most effective sample showing an ion exchange capacity of 0.90 meq g. Other methods may include precipitation techniques or sol-gel processes that allow for fine control over the material's properties.

Stannic antimonate has a wide array of applications across several domains:

- Analytical Chemistry: Utilized for the separation and analysis of metal ions, including magnesium from aluminum in antacid formulations and in thin-layer chromatography for uranium separation.

- Material Science: Incorporated into polymeric matrices to create composites for cationic sorption from aqueous waste streams, enhancing chemical stability and surface area.

- Gas Sensing Technology: Employed in gas sensors for detecting combustible gases, showcasing its versatility in sensor applications.

Stannic antimonate shares similarities with several other antimonate compounds, each exhibiting unique structural and chemical properties. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Sodium Antimonate | NaSbO₃ | Exhibits ilmenite structure; used in ceramics. |

| Lead Antimonate | Pb₂Sb₂O₇ | Known as Naples yellow; used as a pigment. |

| Calcium Antimonate | Ca₂Sb₂O₇ | Has a weberite structure; utilized in glassmaking. |

| Magnesium Antimonate | MgSb₂O₆ | Features a trirutile structure; studied for catalytic properties. |

| Ferric Ortho-Antimonate | FeSbO₄ | Exhibits rutile structure; used in pigment applications. |

Stannic antimonate is distinct due to its specific ion exchange capabilities and thermal stability, making it particularly valuable in analytical chemistry and environmental applications compared to other similar compounds .

Stannic antimonate exhibits a complex crystalline structure that has been extensively characterized using X-ray diffraction techniques. The compound exists with the molecular formula Sn₃Sb₄O₁₆, corresponding to a molecular weight of 1099.2 grams per mole [2]. The crystallographic analysis reveals that stannic antimonate belongs to a complex oxide system where tin exists in the +4 oxidation state and antimony in the +5 oxidation state [3] .

X-ray diffraction patterns obtained using CuKα radiation (λ = 1.5418 Å) at 30 kV and 30 mA demonstrate the crystalline nature of stannic antimonate and its doped variants [3]. The diffraction patterns show characteristic peaks at different 2θ angles with variable intensities, indicating the presence of multiple crystalline phases. The undoped stannic antimonate exhibits an empirical formula of SnSb·O₁.₅₉·3.34H₂O, while cobalt-doped and strontium-doped variants show formulas of CoSnSb·O₁.₅₁·4.18H₂O and SrSnSb·O₁.₅·4.97H₂O, respectively [3].

Crystallite size analysis using the Scherrer formula reveals significant differences between the undoped and doped materials. The undoped stannic antimonate has a crystallite size of 10.38 nm, while cobalt-doped and strontium-doped variants show larger crystallite sizes of 16.13 nm and 16.32 nm, respectively [3]. This increase in crystallite size upon doping is attributed to the in-situ precipitation mechanism during the synthesis process.

The Williamson-Hall analysis provides insights into lattice strain within the crystalline structure. The undoped stannic antimonate exhibits the highest lattice strain value of 0.3571, while the cobalt-doped and strontium-doped variants show reduced strain values of 0.263 and 0.1724, respectively [3]. This inverse relationship between crystallite size and lattice strain suggests that doping promotes crystalline growth while reducing structural defects.

Spectroscopic Characterization (FTIR, Raman, XPS)

Fourier Transform Infrared Spectroscopy

FTIR spectroscopy provides detailed information about the vibrational modes and structural features of stannic antimonate. The infrared spectra, recorded in the range of 4000-400 cm⁻¹ using the KBr disc method, reveal several characteristic absorption bands that are diagnostic of the compound's structure [3].

The broad absorption bands in the region of 3600-2800 cm⁻¹ are attributed to the stretching vibrations of free water molecules present in the structural framework of stannic antimonate [3]. These bands indicate the presence of coordinated water molecules, which is consistent with the hydrated nature of the compound as evidenced by the empirical formulas containing water of hydration.

A prominent absorption band at approximately 1652 cm⁻¹ corresponds to the bending vibrations of interstitial or bonded water molecules [3]. This band is particularly important as it provides evidence for the incorporation of water molecules within the crystal structure, rather than merely surface-adsorbed water.

The characteristic bands at 1110 and 754 cm⁻¹ are assigned to Sn-O stretching vibrations, confirming the presence of tin-oxygen bonds in the structure [3]. These bands are consistent with the tetrahedral coordination environment of tin(IV) in the stannic antimonate framework.

Lower frequency bands at 500 and 400 cm⁻¹ are attributed to Sb-O stretching vibrations, characteristic of antimonate groups [3]. These bands confirm the presence of antimony in the +5 oxidation state, forming SbO₄ tetrahedra or SbO₆ octahedra within the structure.

The FTIR spectra of doped stannic antimonates show similar characteristic bands, indicating that the basic structural framework is preserved upon doping. However, subtle shifts in band positions and intensities may occur due to the incorporation of dopant ions into the lattice [3].

Raman Spectroscopy

While specific Raman spectroscopy data for stannic antimonate is limited in the available literature, Raman spectroscopy of related antimonate compounds provides insights into the vibrational modes of Sb-O bonds. Studies on antimonate minerals such as roméite (Ca₂Sb₂O₆(OH,F,O)) show intense Raman bands at approximately 518 cm⁻¹ assigned to the SbO ν₁ symmetric stretching mode, and bands at 466 cm⁻¹ corresponding to the SbO ν₃ antisymmetric stretching mode [5]. Additional bands around 303 cm⁻¹ are attributed to OSbO bending modes [5].

For stannic antimonate, similar vibrational modes would be expected, though the exact frequencies may differ due to the specific structural environment and the presence of tin-oxygen bonds. The Raman spectrum would likely show characteristic bands for both Sn-O and Sb-O stretching modes, providing complementary information to the FTIR analysis.

X-ray Photoelectron Spectroscopy

XPS analysis of stannic antimonate would provide valuable information about the electronic states and surface composition of the material. For antimony-containing compounds, the Sb 3d region typically shows binding energies around 530-540 eV, with the exact values depending on the oxidation state and chemical environment [6]. The presence of antimony in the +5 oxidation state in stannic antimonate would be confirmed by appropriate shifts in the Sb 3d binding energies.

Tin analysis by XPS would focus on the Sn 3d region, with binding energies around 485-495 eV characteristic of tin in the +4 oxidation state [6]. The oxygen 1s region would show contributions from both Sn-O and Sb-O bonds, as well as from coordinated water molecules, providing additional structural information.

Thermal Stability Profiling (TGA/DSC)

Thermal analysis of stannic antimonate using simultaneous TGA/DSC techniques reveals excellent thermal stability and provides insights into the decomposition mechanism and water content of the compound [3]. The thermal analysis was conducted using a heating rate of 15°C/min under a nitrogen atmosphere up to 1000°C.

The TGA curves show that stannic antimonate exhibits remarkable thermal stability, remaining stable up to 1000°C with controlled weight loss primarily attributed to the removal of water molecules [3]. The total weight loss for undoped stannic antimonate is 20.02%, while cobalt-doped and strontium-doped variants show weight losses of 20.09% and 21.44%, respectively [3].

The DSC analysis reveals several characteristic thermal events. A prominent endothermic peak at approximately 283.35°C corresponds to the dehydration of free adsorbed water molecules [3]. This peak is crucial for understanding the water content and its bonding strength within the crystal structure.

A broad exothermic peak at approximately 337.07°C is attributed to the decomposition of residual hydroxyl groups and the condensation of non-bonded oxygen atoms [3]. This thermal event represents structural rearrangements within the crystal lattice as the compound undergoes thermal treatment.

An additional endothermic peak at approximately 431.69°C corresponds to the crystallization of metal oxides [3]. This peak indicates phase transitions within the compound at elevated temperatures, potentially involving the formation of more stable oxide phases.

The water content calculation using the loss of ignition method allows for the determination of the number of water molecules per formula unit. Using the equation X(M+18n)/100 = 18n, where X is the percent weight loss and M is the molecular weight, the empirical formulas were determined to include 3.34, 4.18, and 4.97 water molecules for the undoped, cobalt-doped, and strontium-doped variants, respectively [3].

Morphological Examination (SEM/TEM)

Scanning electron microscopy provides detailed information about the surface morphology and particle size distribution of stannic antimonate. The morphological examination reveals that the compound typically forms agglomerated particles with irregular shapes, characteristic of materials prepared by precipitation methods [3].

The particle size analysis from SEM images shows that stannic antimonate particles have a wide size distribution, typically ranging from submicron to several micrometers in diameter. The morphology is influenced by the synthesis conditions, particularly the precipitation rate and aging time during the sol-gel preparation process.

Doped variants of stannic antimonate show modified morphologies compared to the undoped material. The incorporation of cobalt and strontium ions during in-situ precipitation affects the nucleation and growth processes, resulting in different particle sizes and shapes [3]. The cobalt-doped variant tends to form more uniform particles, while the strontium-doped variant shows a tendency toward larger agglomerates.

High-resolution TEM analysis would provide information about the crystalline structure at the nanoscale level. The crystallite sizes determined from XRD analysis (10.38 nm for undoped, 16.13 nm for cobalt-doped, and 16.32 nm for strontium-doped) are consistent with the expected domain sizes that would be observed in TEM images [3].

The surface area and porosity of the materials are directly related to their morphological characteristics. The irregular particle shapes and agglomerated structure contribute to the creation of interparticle porosity, which is important for the ion exchange applications of these materials.

Surface Area and Porosity Analysis (BET)

Surface area and porosity analysis using the Brunauer-Emmett-Teller (BET) method provides crucial information about the textural properties of stannic antimonate. The BET analysis involves exposing the material to nitrogen gas at liquid nitrogen temperature (77 K) and measuring the adsorption isotherm to determine the specific surface area [7] [8].

The BET method calculates the surface area from the monolayer capacity using the equation: S = (Wm × N × Acs)/M, where Wm is the weight of the monolayer, N is Avogadro's number, Acs is the cross-sectional area of the adsorbate molecule (16.2 Ų for nitrogen), and M is the molecular weight of the adsorbate [8].

For stannic antimonate and its doped variants, the specific surface area values are influenced by the particle size, morphology, and degree of agglomeration. The crystallite sizes determined from XRD analysis suggest that the materials have relatively small primary particles, which would contribute to higher surface areas.

The pore size distribution analysis reveals that stannic antimonate typically exhibits a mesoporous structure, with pore sizes in the range of 2-50 nm according to IUPAC classification [9]. This porosity is primarily attributed to interparticle voids created by the agglomeration of small crystallites.

The total pore volume and pore size distribution are determined using the Barrett-Joyner-Halenda (BJH) method applied to the desorption branch of the isotherm. The porosity characteristics are important for understanding the ion exchange behavior and accessibility of exchange sites within the material structure.

The BET surface area values for doped variants may differ from the undoped material due to changes in crystallite size and morphology. The larger crystallite sizes observed in the doped materials (16.13 nm for cobalt-doped and 16.32 nm for strontium-doped) compared to the undoped material (10.38 nm) suggest that the doped materials may have somewhat lower specific surface areas [3].